molecular formula C15H20N2O3 B7587005 4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid

4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid

Cat. No. B7587005
M. Wt: 276.33 g/mol
InChI Key: ZCMOKIWGTQAOMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid, also known as Gabapentin, is a medication used to treat epilepsy, neuropathic pain, and restless leg syndrome. It was first approved by the FDA in 1993 for the treatment of partial seizures in adults. Gabapentin is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA) but does not bind to GABA receptors. Instead, it binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system.

Mechanism of Action

4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This reduces the release of excitatory neurotransmitters such as glutamate and substance P. 4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid also increases the synthesis and release of GABA, which is an inhibitory neurotransmitter.
Biochemical and Physiological Effects:
4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid has been shown to increase the levels of GABA in the brain, which reduces the activity of excitatory neurotransmitters. This leads to a reduction in the frequency and severity of seizures in patients with epilepsy. 4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid also reduces the release of glutamate and substance P, which are involved in the sensation of pain. This leads to a reduction in pain in patients with neuropathic pain.

Advantages and Limitations for Lab Experiments

4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid has several advantages for use in lab experiments. It has a low toxicity and is well-tolerated by animals. It is also relatively inexpensive and readily available. However, gabapentin has limitations in that it has a short half-life and requires multiple dosing to maintain therapeutic levels.

Future Directions

4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid has shown promise in the treatment of various neurological and psychiatric disorders. Future research should focus on the development of more potent and selective gabapentin analogues. Additionally, the use of gabapentin in combination with other drugs should be investigated to determine if it can enhance their therapeutic effects. Finally, the potential long-term effects of gabapentin use should be studied to determine if it is safe for long-term use.

Synthesis Methods

4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid is synthesized by reacting 1,1-cyclohexanediacetic acid anhydride with methylamine to form 1,1-cyclohexanediacetic acid monoamide. This is then reacted with 2-phenylglycinol to form gabapentin.

Scientific Research Applications

4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid has been extensively studied for its use in the treatment of epilepsy and neuropathic pain. It has also been investigated for its potential use in the treatment of anxiety disorders, bipolar disorder, and alcohol withdrawal syndrome. 4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid has been shown to be effective in reducing the frequency and severity of seizures in patients with epilepsy. It has also been shown to be effective in reducing pain in patients with neuropathic pain.

properties

IUPAC Name

4-[[methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-17(13-5-3-2-4-6-13)15(20)16-12-9-7-11(8-10-12)14(18)19/h2-6,11-12H,7-10H2,1H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMOKIWGTQAOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)NC2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.